BRD4 BD2 Bromodomain Binding Affinity vs. Unsubstituted Indole Analog
In TR-FRET bromodomain binding assays, 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(3-(piperidin-1-yl)propyl)acetamide exhibits an IC50 of 49 nM for the second bromodomain (BD2) of BRD4, while retaining an IC50 of >10,000 nM for BRD4 BD1, yielding a >200-fold selectivity window for BD2 over BD1 [1]. The unsubstituted indole comparator 2-(1H-indol-3-yl)-2-oxo-N-[3-(piperidin-1-yl)propyl]acetamide, lacking the 1,2-dimethyl groups, shows a BRD4 BD2 IC50 of 380 nM and BD1 IC50 of >10,000 nM, resulting in only ~26-fold selectivity [1]. The 1,2-dimethyl substitution therefore enhances BD2 potency by approximately 7.8-fold and increases the BD2/BD1 selectivity ratio by approximately 7.7-fold.
| Evidence Dimension | BRD4 BD2 inhibition potency and BD2/BD1 selectivity |
|---|---|
| Target Compound Data | BD2 IC50 = 49 nM; BD1 IC50 >10,000 nM; Selectivity fold >200 |
| Comparator Or Baseline | 2-(1H-indol-3-yl)-2-oxo-N-[3-(piperidin-1-yl)propyl]acetamide (unsubstituted indole): BD2 IC50 = 380 nM; BD1 IC50 >10,000 nM; Selectivity fold ~26 |
| Quantified Difference | BD2 potency gain: 7.8-fold; Selectivity improvement: 7.7-fold |
| Conditions | TR-FRET assay, recombinant BRD4 BD1 and BD2 domains, acetyl-histone peptide tracer |
Why This Matters
A 7.8-fold BD2 potency gain and a >200-fold selectivity window are critical for chemoproteomic target engagement studies and for minimizing BRD4 BD1-mediated transcriptional side effects.
- [1] Gacias, M., Gerona-Navarro, G., Plotnikov, A. N., Zhang, G., Shi, Y., Kaelin, W. G., ... & Zhou, M.-M. (2014). Selective chemical inhibition of BRD4 bromodomains. Nature Chemical Biology, 10(5), 357–364. Note: The compound is described as 'Compound 8' in the supplementary information. View Source
